(3-Methylbut-1-en-2-yl)benzene

Asymmetric Catalysis Epoxidation Chiral Dioxirane

(3-Methylbut-1-en-2-yl)benzene (CAS 17498-71-4), also known as α-isopropylstyrene or 2-phenyl-3-methyl-1-butene, is an organic compound belonging to the class of alkyl-substituted styrenes, characterized by a benzene ring with a 3-methylbut-1-en-2-yl substituent. Its molecular formula is C11H14 with a molecular weight of 146.23 g/mol.

Molecular Formula C11H14
Molecular Weight 146.23 g/mol
CAS No. 17498-71-4
Cat. No. B106596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylbut-1-en-2-yl)benzene
CAS17498-71-4
Molecular FormulaC11H14
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCC(C)C(=C)C1=CC=CC=C1
InChIInChI=1S/C11H14/c1-9(2)10(3)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
InChIKeyPOZGETMIPGBFGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methylbut-1-en-2-yl)benzene (CAS 17498-71-4): Product Overview and Structural Characteristics for Scientific Procurement


(3-Methylbut-1-en-2-yl)benzene (CAS 17498-71-4), also known as α-isopropylstyrene or 2-phenyl-3-methyl-1-butene, is an organic compound belonging to the class of alkyl-substituted styrenes, characterized by a benzene ring with a 3-methylbut-1-en-2-yl substituent. Its molecular formula is C11H14 with a molecular weight of 146.23 g/mol [1]. This compound features a terminal alkene with a phenyl group and an isopropyl substituent, giving it distinct steric and electronic properties relevant to asymmetric catalysis and materials science [2]. It is commonly supplied with a purity of 97% and is recommended for storage at 2-8°C under dry conditions .

Procurement Risk: Why C11H14 Isomers Like (3-Methyl-3-phenyl-1-butene) Cannot Be Substituted for (3-Methylbut-1-en-2-yl)benzene


Isomers with the molecular formula C11H14, such as (3-Methyl-3-phenyl-1-butene) (CAS 18321-36-3) or (3-Methyl-2-butenyl)benzene (CAS 4489-84-3), share the same nominal mass but possess fundamentally different substitution patterns and alkene positions [1]. These structural variations directly impact steric hindrance, electronic distribution, and consequently, reactivity in key transformations like asymmetric epoxidation or hydrogenation. For instance, the 1,1-disubstituted terminal alkene in α-isopropylstyrene exhibits a distinct reactivity profile compared to the internal alkene of (3-Methyl-2-butenyl)benzene or the tertiary alkene of (3-Methyl-3-phenyl-1-butene), leading to different enantioselectivities and yields in catalytic processes [2]. Substituting one isomer for another without experimental validation would introduce significant uncertainty in reaction outcomes, rendering generic substitution a high-risk strategy for research and development.

Quantitative Differentiation: Comparative Performance Data for (3-Methylbut-1-en-2-yl)benzene in Asymmetric Epoxidation


Superior Enantioselectivity of α-Isopropylstyrene vs. α-Methylstyrene in Chiral Ketone-Catalyzed Epoxidation

In a direct head-to-head comparison, the asymmetric epoxidation of α-isopropylstyrene (the target compound) with chiral ketone catalyst 2a resulted in an enantiomeric excess (ee) of 58%, which is substantially higher than the 30% ee achieved with α-methylstyrene under the same reaction conditions [1]. This difference is attributed to the increased steric bulk of the isopropyl group, which disfavors competing transition states and enhances selectivity [2].

Asymmetric Catalysis Epoxidation Chiral Dioxirane

High Conversion and Enantioselectivity for α-Isopropylstyrene with Optimized Ketone Catalyst 3d

When α-isopropylstyrene was subjected to epoxidation with the more advanced chiral ketone catalyst 3d, the reaction achieved a 94% conversion and an enantiomeric excess of 84% [1]. This performance metric highlights the compound's compatibility with highly efficient catalytic systems, enabling near-quantitative conversion and high stereocontrol.

Asymmetric Catalysis Epoxidation Chiral Ketone

Structural Influence on Enantioselectivity: α-Isopropylstyrene Exhibits Higher ee than Less Hindered Analogs

The larger isopropyl group in α-isopropylstyrene is believed to disfavor certain competing spiro transition states during epoxidation, leading to higher enantioselectivity compared to analogs with smaller alkyl groups, such as α-methylstyrene [1]. This steric effect is a class-level inference, as it is based on the observed trend in enantioselectivity with varying substituent size.

Steric Effects Enantioselectivity Reaction Mechanism

High-Value Application Scenarios for (3-Methylbut-1-en-2-yl)benzene (CAS 17498-71-4)


Asymmetric Epoxidation for Chiral Building Block Synthesis

α-Isopropylstyrene is an excellent substrate for asymmetric epoxidation using chiral dioxirane catalysts, achieving up to 84% ee and 94% conversion. This makes it a valuable precursor for synthesizing enantiomerically enriched epoxides, which are critical intermediates in the production of pharmaceuticals and fine chemicals [1].

Model Substrate for Investigating Steric Effects in Catalysis

The distinct steric profile of α-isopropylstyrene, compared to less hindered analogs like α-methylstyrene, makes it a useful probe for studying the influence of steric bulk on enantioselectivity and reaction mechanisms in asymmetric catalysis [2]. This is particularly relevant for developing and validating new catalytic systems.

Precursor for Specialty Polymer Synthesis

As a substituted styrene derivative, α-isopropylstyrene can be polymerized or copolymerized to produce specialty polymers with tailored properties. Its unique structure may confer specific thermal or mechanical properties to the resulting materials, making it of interest for advanced polymer applications [3].

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